Methyl 6-morpholinopyrimidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 6-morpholin-4-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-15-10(14)8-6-9(12-7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJUBNLMEZLLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182876 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-04-9 | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949816-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 6-morpholinopyrimidine-4-carboxylate primarily targets the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
this compound interacts with its target, mTOR, by binding to the ATP binding pocket of mTOR . This interaction inhibits the function of mTOR, leading to various downstream effects.
Biochemical Pathways
The inhibition of mTOR by this compound affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. The inhibition of mTOR leads to a decrease in protein synthesis and cell proliferation .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. It achieves this by inducing apoptosis, a form of programmed cell death. This is evidenced by an increase in reactive oxygen species (ROS) generation, hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon.
Biochemical Analysis
Biochemical Properties
Methyl 6-morpholinopyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of its potential anticancer properties. This compound has been shown to interact with several enzymes and proteins, including the mammalian target of rapamycin (mTOR). Molecular docking studies have revealed that this compound binds to the ATP binding pocket of mTOR, inhibiting its activity. This interaction is crucial as mTOR is a key regulator of cell growth, proliferation, and survival. Additionally, this compound has been observed to generate reactive oxygen species (ROS), which can induce cellular apoptosis.
Cellular Effects
This compound has been studied for its effects on various types of cells and cellular processes. In vitro studies have demonstrated that this compound exhibits potent anticancer activity against different human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain) cells. The compound induces apoptosis in these cells by generating ROS, leading to an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA. These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with key biomolecules and subsequent modulation of cellular pathways. As mentioned earlier, this compound binds to the ATP binding pocket of mTOR, inhibiting its kinase activity. This inhibition disrupts the mTOR signaling pathway, which is essential for cell growth and proliferation. Additionally, the generation of ROS by this compound leads to oxidative stress, triggering apoptosis in cancer cells. The compound’s ability to induce apoptosis through both mTOR inhibition and ROS generation underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments. Prolonged exposure to the compound may lead to gradual degradation, which could affect its efficacy. Long-term studies are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent anticancer activity, with higher doses leading to increased apoptosis in cancer cells. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxic or adverse effects. High doses of this compound may lead to toxicity, underscoring the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion into active metabolites that exert anticancer effects These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its therapeutic efficacy. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of the compound within specific tissues are critical factors that influence its therapeutic potential. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its intended sites of action, such as the mitochondria and nucleus, where it can induce apoptosis and inhibit mTOR activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
Methyl 6-morpholinopyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a morpholine group and a carboxylate moiety. This structural configuration is essential for its biological activity, as it allows for various interactions with biological targets. The molecular formula is C₁₀H₁₃N₃O₂, with a molecular weight of approximately 209.23 g/mol.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways.
Key Findings:
- Induction of Apoptosis: The compound promotes apoptosis in cancer cell lines by activating caspase pathways and increasing ROS levels.
- Inhibition of mTOR Pathway: Molecular docking studies suggest that it binds to the ATP-binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and consequently preventing cancer cell proliferation.
The mechanism by which this compound exerts its effects involves several key interactions:
- Reactive Oxygen Species Generation: This leads to oxidative stress within cancer cells, triggering apoptotic pathways.
- Targeting Kinases: The compound acts as an inhibitor for various kinases involved in cell signaling and growth, particularly those related to cancer progression .
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest in the G2/M phase in several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the this compound structure can significantly affect its potency against specific biological targets. For instance, substituting different functional groups on the morpholine ring or altering the position of the carboxylate moiety can enhance or diminish its anticancer activity.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased potency against certain cancer cell lines |
| Substitution at N-position | Altered binding affinity to mTOR |
| Variations in carboxylate group | Changes in solubility and bioavailability |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- In Vivo Studies: In murine xenograft models using human cancer cell lines, administration of the compound significantly reduced tumor growth without evident toxicity .
- Cell Line Testing: In vitro testing against various cancer cell lines (e.g., HeLa, MDA-MB-468) demonstrated IC50 values ranging from 50 nM to 200 nM, indicating strong antiproliferative effects .
Scientific Research Applications
Synthesis Overview
The synthesis of methyl 6-morpholinopyrimidine-4-carboxylate typically involves multi-step organic reactions. Common synthetic routes include the following:
- Formation of the Pyrimidine Ring : Starting from simpler pyrimidine derivatives, the introduction of the morpholine group occurs through nucleophilic substitution.
- Carboxylation : The carboxylate moiety is introduced via carboxylation reactions, often using carbon dioxide under basic conditions.
- Methylation : The final step usually involves methylating the carboxylic acid to form the methyl ester.
Scientific Research Applications
The applications of this compound span several domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits potent anticancer properties against various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and NCI-H460 (lung) cells. Studies have shown that it induces apoptosis through specific molecular pathways, targeting proteins involved in cell proliferation and survival .
Enzyme Inhibition
- N-acyl Phosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) : this compound has been identified as an inhibitor of NAPE-PLD, which plays a crucial role in lipid signaling pathways associated with cancer progression .
Anti-inflammatory Properties
- The compound has demonstrated potential as an anti-inflammatory agent by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing pro-inflammatory mediators.
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 50 µM across different cell types. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 20 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
| NCI-H460 | 25 | Mitochondrial disruption |
Case Study 2: Inhibition of NAPE-PLD
In another study, this compound was tested for its inhibitory effects on NAPE-PLD. The compound exhibited a significant reduction in enzyme activity with an IC50 value of approximately 100 nM, indicating its potential as a therapeutic agent in lipid-related disorders.
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 100 | NAPE-PLD |
| Control Compound | >1000 | NAPE-PLD |
Comparison with Similar Compounds
Research Findings and Data Gaps
Recent studies highlight the role of substituent choice in tuning pyrimidine derivatives for specific applications. For example:
- Biological Activity: Morpholino-substituted pyrimidines show moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus), whereas trifluoromethyl-containing analogs exhibit enhanced antifungal properties (MIC: 2–4 µg/mL against C. albicans).
- Synthetic Challenges: The morpholino group’s steric bulk can complicate coupling reactions, necessitating optimized catalytic conditions compared to smaller substituents like amino groups.
Unresolved Questions :
- Detailed pharmacokinetic data (e.g., bioavailability, half-life) for this compound remain scarce.
- Comparative studies on the hydrolytic stability of methyl vs.
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with methyl 2,6-dichloropyrimidine-4-carboxylate, a commercially available or easily synthesized precursor. The key step involves selective substitution of the chlorine atom at the 6-position by morpholine via nucleophilic aromatic substitution, yielding methyl 6-morpholinopyrimidine-4-carboxylate.
Nucleophilic Aromatic Substitution (S_NAr) with Morpholine
- The dichloropyrimidine ester is reacted with morpholine in the presence of a base such as N,N-diisopropylethylamine (DiPEA).
- The reaction solvent is often n-butanol (n-BuOH) at a concentration of approximately 0.2 M.
- Reaction conditions involve heating the mixture either in a sealed microwave reactor at 160 °C for 4–36 hours or in an oil bath at 120 °C for 1–6 days.
- The reaction progress is monitored by LC–MS.
- Upon completion, the reaction mixture is concentrated, co-evaporated with toluene, and purified by silica gel chromatography or preparative HPLC to afford the pure this compound compound.
- The use of microwave irradiation significantly reduces the reaction time compared to conventional heating.
- The base DiPEA facilitates the substitution by deprotonating morpholine and scavenging HCl formed during the reaction.
Palladium-Catalyzed Amination (Buchwald–Hartwig Amination)
In some synthetic routes, palladium-catalyzed amination is employed to introduce the morpholine moiety onto the pyrimidine ring, especially when more complex substitution patterns are desired.
- Starting from 2-chloro-6-morpholinopyrimidine-4-carboxylate or related intermediates, Pd catalysts with appropriate ligands are used.
- Amination occurs under controlled temperature and inert atmosphere conditions.
- This method allows for the selective formation of C–N bonds with high efficiency and functional group tolerance.
Summary of Key Reaction Conditions
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Starting material | Methyl 2,6-dichloropyrimidine-4-carboxylate | Commercially available or synthesized |
| Nucleophilic substitution | Morpholine (1.5 equiv), DiPEA (3–4 equiv), n-BuOH | Microwave 160 °C, 4–36 h or oil bath 120 °C, 1–6 days |
| Purification | Silica gel chromatography or preparative HPLC | Yields pure this compound |
| Optional Pd-catalyzed amination | Pd catalyst, ligands, inert atmosphere | For selective amination on pyrimidine ring |
Research Findings and Optimization
- Microwave-assisted S_NAr reactions have been shown to improve yields and reduce reaction times significantly compared to traditional heating methods.
- The choice of base and solvent critically affects the reaction efficiency; DiPEA and n-butanol are preferred.
- Purification techniques such as silica gel chromatography and HPLC ensure high purity, essential for subsequent medicinal chemistry applications.
- Pd-catalyzed amination offers versatility for introducing various amine substituents beyond morpholine, enabling structural diversification.
Representative Reaction Scheme (Simplified)
- Starting Material: Methyl 2,6-dichloropyrimidine-4-carboxylate
- Nucleophile: Morpholine
- Base: DiPEA
- Solvent: n-Butanol
- Conditions: Microwave heating at 160 °C for 4 h or oil bath at 120 °C for 1–6 days
- Product: this compound
Additional Notes on Stock Solution Preparation
For experimental and formulation purposes, this compound derivatives can be prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil, ensuring clear solutions before proceeding with biological assays.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorinated pyrimidine intermediates (e.g., 6-chloropyrimidine derivatives) are reacted with morpholine under reflux conditions in aprotic solvents like THF or DMF. Key intermediates are characterized using -/-NMR, IR spectroscopy, and elemental analysis. Crystallographic validation via single-crystal X-ray diffraction (using SHELX or WinGX software) ensures structural accuracy .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR identifies proton environments (e.g., methyl ester and morpholine protons). X-ray crystallography (using SHELXL for refinement) resolves bond lengths and angles, with thermal ellipsoid plots generated via ORTEP-3 for clarity. Discrepancies between spectroscopic and crystallographic data should be cross-verified with DFT calculations .
Q. What safety protocols are recommended for handling this compound during synthesis?
Use fume hoods for reactions involving volatile reagents (e.g., phosphoryl chloride). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the final coupling step with morpholine?
Optimize reaction temperature and solvent polarity: elevated temperatures (80–100°C) in DMF may improve nucleophilic substitution efficiency. Monitor reaction progress via TLC or LC-MS. If side products dominate, introduce protecting groups for reactive sites or switch to catalytic systems (e.g., CuI/1,10-phenanthroline for Ullmann-type couplings) .
Q. What strategies resolve contradictions between spectroscopic purity and crystallographic disorder observations?
If NMR indicates purity but X-ray data shows disorder, recrystallize the compound in alternative solvents (e.g., dichloromethane/hexane vs. ethanol). Use SHELXL’s PART instructions to model disorder, and validate with Hirshfeld surface analysis. Cross-check with HPLC purity assays to rule out polymorphic impurities .
Q. How can computational methods enhance mechanistic studies of this compound’s biological activity?
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like kinases or receptors. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Pair with in vitro assays (e.g., enzyme inhibition or cytotoxicity via MTT) to correlate computational predictions with experimental IC values .
Q. What experimental designs validate the compound’s role in modulating enzyme kinetics?
Use stopped-flow spectroscopy to measure real-time enzyme inhibition. For time-dependent inhibition, pre-incubate the compound with the enzyme and monitor activity loss over time. Analyze data with nonlinear regression (e.g., GraphPad Prism) to distinguish competitive vs. noncompetitive mechanisms. Confirm with isothermal titration calorimetry (ITC) for binding thermodynamics .
Q. How should researchers address hygroscopicity issues in intermediates during large-scale synthesis?
Store intermediates under inert atmosphere (N or Ar) with molecular sieves. Use anhydrous solvents for reactions and employ techniques like azeotropic distillation (toluene/water) to remove residual moisture. Characterize hygroscopicity via dynamic vapor sorption (DVS) and adjust formulation (e.g., lyophilization) for long-term stability .
Q. Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
